5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 299.125 Da .Scientific Research Applications
Synthesis of Novel Compounds
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is used in the synthesis of various novel compounds. For instance, Vosooghi et al. (2014) reported its use in the synthesis of 5-nitrobenzoxazole derivatives. These compounds were synthesized starting from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives, showing high yields (Vosooghi et al., 2014).
Application in Drug Synthesis
Although excluding direct information on drug use and dosage, the compound plays a role in drug synthesis. Hirohashi et al. (1993) utilized it in the synthesis of 5-Fluorouracil derivatives containing an inhibitor of 5-Fluorouracil degradation. These derivatives were part of a study to develop novel antitumor agents (Hirohashi et al., 1993).
Acylation Reactions
The compound is effective in acylation reactions. Zhang et al. (2002) explored conditions for attaching benzoyl chloride to the 3-position of various compounds, demonstrating its utility in chemical modifications (Zhang et al., 2002).
Synthesis of HIV-Integrase Inhibitors
It is used in the synthesis of key intermediates for HIV-Integrase inhibitors. Izumi et al. (2007) achieved a practical one-step synthesis of a key intermediate of HIV-Integrase Inhibitor S-1360 using a related benzyl chloride (Izumi et al., 2007).
Research on Benzoyl Chloride Derivatives
Research by Lisiak and Młochowski (2009) on the conversion of chloroseleno benzoyl chloride to other compounds suggests potential applications of related benzoyl chlorides in synthesizing diverse chemical structures (Lisiak & Młochowski, 2009).
Drug Analysis
Murray et al. (1985) conducted a study involving the synthesis of fluoroaryl derivatives for drug analysis by mass spectrometry. This research indicates the role of similar compounds in analytical chemistry (Murray et al., 1985).
properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLYFBBCDQPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.